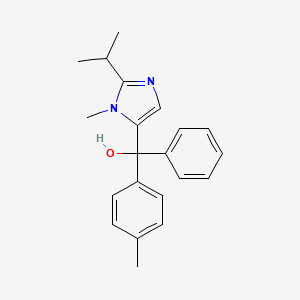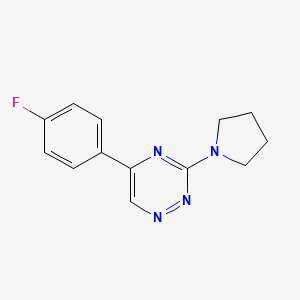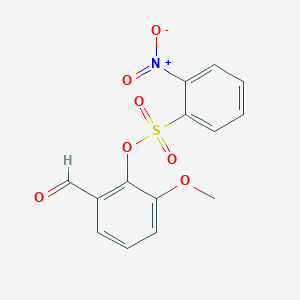
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol, also known as IMMP, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is not fully understood. However, it is believed to act as a modulator of various signaling pathways in cells. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important in the prevention of cancer. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has also been shown to inhibit the growth of cancer cells and to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One advantage of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol in lab experiments is its ease of synthesis. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol can be synthesized using a simple two-step process, which makes it readily available for research purposes. However, one limitation of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. Another direction is to explore its potential as a ligand in metal catalysis and as a building block in the synthesis of organic compounds. Additionally, further studies are needed to fully understand the mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol and its effects on various signaling pathways in cells.
合成法
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol can be synthesized using a two-step process. The first step involves the synthesis of 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde, which can be achieved by reacting 2-isopropyl-1-methylimidazole with paraformaldehyde in the presence of an acid catalyst. The second step involves the reaction of 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde with (4-methylphenyl)phenylmethanol in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has also been used as a ligand in metal catalysis and as a building block in the synthesis of organic compounds.
特性
IUPAC Name |
(4-methylphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(2)20-22-14-19(23(20)4)21(24,17-8-6-5-7-9-17)18-12-10-16(3)11-13-18/h5-15,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPWSLJVJYPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=C(N3C)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)

![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)

![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)
![N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5062912.png)
![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)

![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5062963.png)